molecular formula C12H22O2 B568946 (E)-3,7-Dimethyl-2-octenoic Acid Ethyl Ester CAS No. 59060-59-2

(E)-3,7-Dimethyl-2-octenoic Acid Ethyl Ester

Cat. No.: B568946
CAS No.: 59060-59-2
M. Wt: 198.306
InChI Key: ZUEFKHXRQLTKCX-PKNBQFBNSA-N
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Description

(E)-3,7-Dimethyl-2-octenoic Acid Ethyl Ester is an organic compound with the molecular formula C12H22O2. It is an ester formed from the reaction of 3,7-dimethyl-2-octenoic acid and ethanol. This compound is known for its fruity odor and is often used in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-3,7-Dimethyl-2-octenoic Acid Ethyl Ester can be synthesized through the esterification of 3,7-dimethyl-2-octenoic acid with ethanol. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of ethyl 3,7-dimethyl-2-octenoate involves similar esterification processes but on a larger scale. Continuous reactors may be used to maintain a steady production rate. The reaction mixture is often distilled to separate the ester from other by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

(E)-3,7-Dimethyl-2-octenoic Acid Ethyl Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-3,7-Dimethyl-2-octenoic Acid Ethyl Ester has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Widely used in the flavor and fragrance industry due to its fruity odor

Mechanism of Action

The mechanism of action of ethyl 3,7-dimethyl-2-octenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis in biological systems, releasing 3,7-dimethyl-2-octenoic acid and ethanol. These products can then participate in various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3,7-Dimethyl-2-octenoic Acid Ethyl Ester is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its double bond and methyl groups contribute to its reactivity and odor profile, making it valuable in specialized applications .

Properties

IUPAC Name

ethyl (E)-3,7-dimethyloct-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-5-14-12(13)9-11(4)8-6-7-10(2)3/h9-10H,5-8H2,1-4H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEFKHXRQLTKCX-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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